methyl (2S)-piperidinecarboxylate hydrochloride
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Overview
Description
1-Piperidinecarboxylic acid, methyl ester, hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is often used in organic synthesis and pharmaceutical research due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Piperidinecarboxylic acid, methyl ester, hydrochloride can be synthesized through several methods. One common method involves the esterification of 1-piperidinecarboxylic acid with methanol in the presence of a strong acid catalyst, such as hydrochloric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of 1-piperidinecarboxylic acid, methyl ester, hydrochloride often involves large-scale esterification processes. These processes are optimized for high yield and purity, using continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-Piperidinecarboxylic acid, methyl ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-Piperidinecarboxylic acid, methyl ester, hydrochloride has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor for the development of pharmaceutical drugs, particularly those targeting the central nervous system.
Industry: The compound is employed in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-piperidinecarboxylic acid, methyl ester, hydrochloride involves its interaction with specific molecular targets. In biological systems, it can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivative being studied.
Comparison with Similar Compounds
Similar Compounds
Pipecolinic acid:
Methyl 1-benzyl-4-oxo-3-piperidinecarboxylate hydrochloride: A related compound used in chemical synthesis.
Uniqueness
1-Piperidinecarboxylic acid, methyl ester, hydrochloride is unique due to its specific ester functional group, which imparts distinct reactivity and solubility properties. This makes it particularly useful in the synthesis of pharmaceuticals and other fine chemicals.
Properties
Molecular Formula |
C7H14ClNO2 |
---|---|
Molecular Weight |
179.64 g/mol |
IUPAC Name |
methyl piperidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H13NO2.ClH/c1-10-7(9)8-5-3-2-4-6-8;/h2-6H2,1H3;1H |
InChI Key |
DPEUAHJTOMWHIZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N1CCCCC1.Cl |
Origin of Product |
United States |
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